molecular formula C22H29N3O2 B2625247 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea CAS No. 1448063-95-3

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea

Cat. No.: B2625247
CAS No.: 1448063-95-3
M. Wt: 367.493
InChI Key: VCLXJXVVPKMULB-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypiperidine moiety and a phenylpropyl group linked through a urea functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypiperidine Intermediate: This step involves the reaction of piperidine with methanol in the presence of a suitable catalyst to form 4-methoxypiperidine.

    Coupling with Phenylpropyl Isocyanate: The methoxypiperidine intermediate is then reacted with phenylpropyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)urea can be compared with other similar compounds, such as:

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3-phenylpropyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-27-21-13-16-25(17-14-21)20-11-9-19(10-12-20)24-22(26)23-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXJXVVPKMULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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